4-Bromo-2-(trifluoromethyl)benzenethiol 4-Bromo-2-(trifluoromethyl)benzenethiol
Brand Name: Vulcanchem
CAS No.: 1208075-10-8
VCID: VC3382234
InChI: InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
SMILES: C1=CC(=C(C=C1Br)C(F)(F)F)S
Molecular Formula: C7H4BrF3S
Molecular Weight: 257.07 g/mol

4-Bromo-2-(trifluoromethyl)benzenethiol

CAS No.: 1208075-10-8

Cat. No.: VC3382234

Molecular Formula: C7H4BrF3S

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(trifluoromethyl)benzenethiol - 1208075-10-8

Specification

CAS No. 1208075-10-8
Molecular Formula C7H4BrF3S
Molecular Weight 257.07 g/mol
IUPAC Name 4-bromo-2-(trifluoromethyl)benzenethiol
Standard InChI InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Standard InChI Key XBPGBNVNPXUGPS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(F)(F)F)S
Canonical SMILES C1=CC(=C(C=C1Br)C(F)(F)F)S

Introduction

Physical and Chemical Properties

4-Bromo-2-(trifluoromethyl)benzenethiol possesses distinctive physical and chemical properties that make it valuable for research applications. The compound is formally identified by its CAS number 1208075-10-8 and has a molecular formula of C7H4BrF3S. Its molecular weight is calculated to be 257.07 g/mol, reflecting the presence of heavy atoms like bromine and sulfur along with three fluorine atoms.

The structural details of this compound are summarized in the table below:

PropertyValue
CAS Number1208075-10-8
Molecular FormulaC7H4BrF3S
Molecular Weight257.07 g/mol
IUPAC Name4-bromo-2-(trifluoromethyl)benzenethiol
Standard InChIInChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Standard InChIKeyXBPGBNVNPXUGPS-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)S

The compound contains several key structural features:

  • A benzene ring as the core structure

  • A bromine atom at the 4-position (para-position)

  • A trifluoromethyl group (-CF3) at the 2-position (ortho-position)

  • A thiol group (-SH) directly attached to the benzene ring

The presence of the electron-withdrawing trifluoromethyl group affects the electronic distribution within the molecule, influencing properties such as acidity of the thiol group and reactivity patterns. The bromine atom provides opportunities for further functionalization through various cross-coupling reactions, making this compound valuable as a synthetic intermediate.

Chemical Reactivity

4-Bromo-2-(trifluoromethyl)benzenethiol exhibits characteristic reactivity patterns dictated by its functional groups. The thiol group can participate in various transformations:

  • Nucleophilic substitution reactions, where the thiol acts as a nucleophile

  • Oxidation to form disulfides or other sulfur derivatives

  • Metal coordination through the sulfur atom

  • Formation of thioesters and other thiol derivatives

The bromine atom at the 4-position provides a reactive site for:

  • Cross-coupling reactions (Suzuki, Negishi, Stille, etc.)

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions

  • Reduction to form the dehalogenated derivative

The trifluoromethyl group, while typically resistant to chemical transformations under most conditions, influences the electronic distribution within the molecule, affecting the reactivity of the other functional groups. It generally increases the acidity of the thiol group through its electron-withdrawing effect.

The specific arrangement of these functional groups creates a unique reactivity profile that can be exploited in various synthetic applications. For example, the thiol group can be utilized in reactions requiring nucleophilic sulfur centers, while the bromine atom offers opportunities for diverse carbon-carbon and carbon-heteroatom bond formation reactions.

Applications

Materials Science

In materials science, organosulfur compounds like 4-Bromo-2-(trifluoromethyl)benzenethiol can be utilized in various applications. The thiol group provides opportunities for surface functionalization and coordination with metals, potentially useful in:

  • Surface modification of nanoparticles

  • Development of self-assembled monolayers

  • Synthesis of coordination polymers and metal-organic frameworks

  • Creation of specialized coatings with unique properties

The trifluoromethyl group contributes to the compound's lipophilicity and thermal stability, which could be advantageous in certain material applications requiring resistance to extreme conditions or specific solubility profiles.

Synthetic Organic Chemistry

Perhaps the most immediate application of 4-Bromo-2-(trifluoromethyl)benzenethiol is as a versatile building block in synthetic organic chemistry. The compound can serve as a precursor for more complex molecules through selective transformations of its functional groups. Specific applications include:

  • Introduction of the 4-bromo-2-(trifluoromethyl)benzenethiol moiety into larger structures to impart specific properties

  • Utilization in cross-coupling reactions through the bromine handle

  • Formation of sulfides, disulfides, and other sulfur-containing derivatives

  • Development of ligands for metal catalysts leveraging the coordinating ability of the thiol group

Toxicological Profile

A related compound, 2-(Trifluoromethyl)benzenethiol, is described in safety data as requiring precautions against heat, hot surfaces, sparks, open flames, and other ignition sources . By extension, similar precautions would likely apply to 4-Bromo-2-(trifluoromethyl)benzenethiol.

Current Research Trends

Research involving 4-Bromo-2-(trifluoromethyl)benzenethiol and related compounds continues to evolve across multiple scientific disciplines. Current trends include:

  • Investigation of synthetic methodologies to access these compounds more efficiently

  • Exploration of their utility as building blocks in medicinal chemistry

  • Development of novel materials leveraging the unique properties of organosulfur compounds

  • Study of their potential biological activities, particularly antimicrobial properties

Research on structurally related compounds has revealed promising antibacterial activities, particularly against Gram-positive bacteria like Staphylococcus aureus. Compounds containing trifluoromethyl groups, similar to our target molecule, have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid against methicillin-resistant S. aureus . This suggests potential avenues for developing new antimicrobial agents based on this structural scaffold.

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